[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine
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Overview
Description
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a chloro group, an ethoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chlorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Ethoxylation: The amine is then ethoxylated using ethyl bromide in the presence of a base such as sodium ethoxide.
Sulfonation: The ethoxylated product is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: Finally, the sulfonamide is reacted with 2-methoxyethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing antibacterial agents and other pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby preventing the synthesis of essential biomolecules. The sulfonamide group plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxybenzene-1-sulfonamide
- 4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide
- 3-ethoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
Uniqueness
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-methoxyethyl)amine is unique due to the presence of both ethoxy and methoxyethyl groups, which enhance its solubility and reactivity
Properties
CAS No. |
1087640-24-1 |
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Molecular Formula |
C11H16ClNO4S |
Molecular Weight |
293.77g/mol |
IUPAC Name |
4-chloro-3-ethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-3-17-11-8-9(4-5-10(11)12)18(14,15)13-6-7-16-2/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI Key |
FWFUXBAJTRILBH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Cl |
Origin of Product |
United States |
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